molecular formula C21H20N4O4S B2717516 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 922586-79-6

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2717516
CAS No.: 922586-79-6
M. Wt: 424.48
InChI Key: LDUAWGRGSXDVCH-UHFFFAOYSA-N
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C21H20N4O4S and its molecular weight is 424.48. The purity is usually 95%.
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Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide , identified by its CAS number 922586-79-6 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its structure, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H20N4O4SC_{21}H_{20}N_{4}O_{4}S, with a molecular weight of 424.5 g/mol . The structure features a pyrrolidine ring, a thiazole moiety, and a pyridine group, which are significant in contributing to its biological properties.

PropertyValue
CAS Number922586-79-6
Molecular FormulaC21H20N4O4S
Molecular Weight424.5 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in neurological and metabolic pathways. Preliminary studies suggest that it may act as a modulator of glutamate transporters, which are critical in the regulation of neurotransmission and neuroprotection.

Antiseizure Activity

Recent investigations have highlighted the compound's potential as an antiseizure agent. In vivo studies demonstrated significant efficacy in mouse models of epilepsy, showcasing its ability to reduce seizure frequency without notable central nervous system (CNS) side effects. This profile suggests a favorable therapeutic window for managing epilepsy.

Neuroprotective Effects

In vitro assays indicate that the compound enhances glutamate uptake in neuronal cultures, potentially offering neuroprotective benefits against excitotoxicity—a common mechanism underlying various neurodegenerative disorders. The positive allosteric modulation observed in these studies points to its unique mechanism compared to traditional antiseizure medications.

Case Studies

  • Study on Antiseizure Efficacy :
    • Objective : Evaluate the antiseizure effects in mouse models.
    • Findings : The compound exhibited broad-spectrum activity across multiple seizure models (e.g., maximal electroshock and pentylenetetrazol-induced seizures), indicating its potential as a first-in-class treatment for epilepsy.
  • Neuroprotective Mechanism Investigation :
    • Objective : Assess the neuroprotective properties through glutamate transporter modulation.
    • Findings : Enhanced glutamate uptake was observed in primary glial cultures, supporting the hypothesis of its role as a positive allosteric modulator of EAAT2 (excitatory amino acid transporter 2).

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of the compound:

Study FocusMethodologyKey Findings
Antiseizure ActivityIn vivo mouse modelsSignificant reduction in seizure frequency
Glutamate Transport ModulationIn vitro assaysEnhanced glutamate uptake; positive allosteric modulation observed
CNS Side Effects AssessmentBehavioral testsMinimal CNS-related adverse effects noted

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-2-29-15-7-5-8-16-20(15)23-21(30-16)25(12-14-6-3-4-11-22-14)19(28)13-24-17(26)9-10-18(24)27/h3-8,11H,2,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUAWGRGSXDVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CN4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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